

Structural Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-chlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of **1-(3-bromopropoxy)-4-chlorobenzene**, a halogenated aromatic ether. This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its structural characterization. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

1-(3-Bromopropoxy)-4-chlorobenzene possesses a molecular formula of $C_9H_{10}BrClO$ and a molecular weight of 249.53 g/mol. The structure features a 4-chlorophenoxy group connected to a three-carbon aliphatic chain terminating in a bromine atom. This bifunctional nature makes it a useful building block in organic synthesis.

Property	Value
Molecular Formula	C ₉ H ₁₀ BrClO
Molecular Weight	249.53 g/mol
IUPAC Name	1-(3-bromopropoxy)-4-chlorobenzene
CAS Number	27983-04-6
Physical Form	Pale-yellow to yellow-brown liquid
Storage Temperature	2-8 °C

Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental spectra for **1-(3-bromopropoxy)-4-chlorobenzene**, the following sections provide predicted data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the propoxy chain will exhibit signals consistent with an A₂B₂C₂ spin system, appearing as triplets or multiplets.

Chemical Shift (ppm, CDCl ₃)	Multiplicity	Integration	Assignment
~ 7.25	d	2H	Ar-H (ortho to Cl)
~ 6.85	d	2H	Ar-H (ortho to O)
~ 4.15	t	2H	-O-CH ₂ -
~ 3.60	t	2H	-CH ₂ -Br
~ 2.30	p	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the oxygen, chlorine, and bromine atoms. The "heavy atom effect" of bromine may cause the signal for the carbon atom to which it is attached to appear at a slightly upfield position than would be expected based on electronegativity alone.[\[1\]](#)

Chemical Shift (ppm, CDCl ₃)	Assignment
~ 157.5	Ar-C (ipso, attached to O)
~ 129.5	Ar-C (ortho to Cl)
~ 126.0	Ar-C (ipso, attached to Cl)
~ 116.0	Ar-C (ortho to O)
~ 65.0	-O-CH ₂ -
~ 32.0	-CH ₂ -Br
~ 30.0	-CH ₂ -CH ₂ -CH ₂ -

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-(3-bromopropoxy)-4-chlorobenzene** is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl \approx 3:1) and bromine (⁷⁹Br:⁸¹Br \approx 1:1), the molecular ion will appear as a characteristic pattern of peaks at m/z 248, 250, and 252.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including cleavage of the C-O and C-Br bonds.

m/z	Fragment Ion	Notes
248, 250, 252	[M] ⁺	Molecular ion cluster
169, 171	[M - Br] ⁺	Loss of a bromine radical
128, 130	[Cl-C ₆ H ₄ -O] ⁺	Cleavage of the propoxy chain
111, 113	[Cl-C ₆ H ₄] ⁺	Loss of the propoxy group
77	[C ₆ H ₅] ⁺	Phenyl cation, characteristic of benzene derivatives ^[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-O, C-Cl, and C-Br bonds.

Wavenumber (cm ⁻¹)	Vibration
~ 3100-3000	Aromatic C-H stretch
~ 2960-2850	Aliphatic C-H stretch
~ 1590, 1490	Aromatic C=C stretch
~ 1240	Aryl-O-C stretch (asymmetric)
~ 1040	Aryl-O-C stretch (symmetric)
~ 820	para-disubstituted C-H out-of-plane bend
~ 750	C-Cl stretch
~ 650	C-Br stretch

Crystallographic Data

While no specific crystallographic data for **1-(3-bromopropoxy)-4-chlorobenzene** was found, a study on the related compound, 1-(2-bromoethoxy)-4-chlorobenzene (C₈H₈BrClO), provides insight into the potential solid-state structure.^[5] In this related molecule, the crystal structure is

monoclinic.[5] The chlorophenyl ring is planar, and intermolecular interactions, such as π – π stacking, may contribute to the stability of the crystal lattice.[5]

Experimental Protocol: Synthesis

The synthesis of **1-(3-bromopropoxy)-4-chlorobenzene** is typically achieved via a Williamson ether synthesis.[6][7][8] This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Materials:

- 4-Chlorophenol
- 1,3-Dibromopropane
- Potassium Carbonate (K_2CO_3) or Sodium Hydroxide (NaOH)
- Acetone or N,N-Dimethylformamide (DMF)
- Diethyl ether or Dichloromethane
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

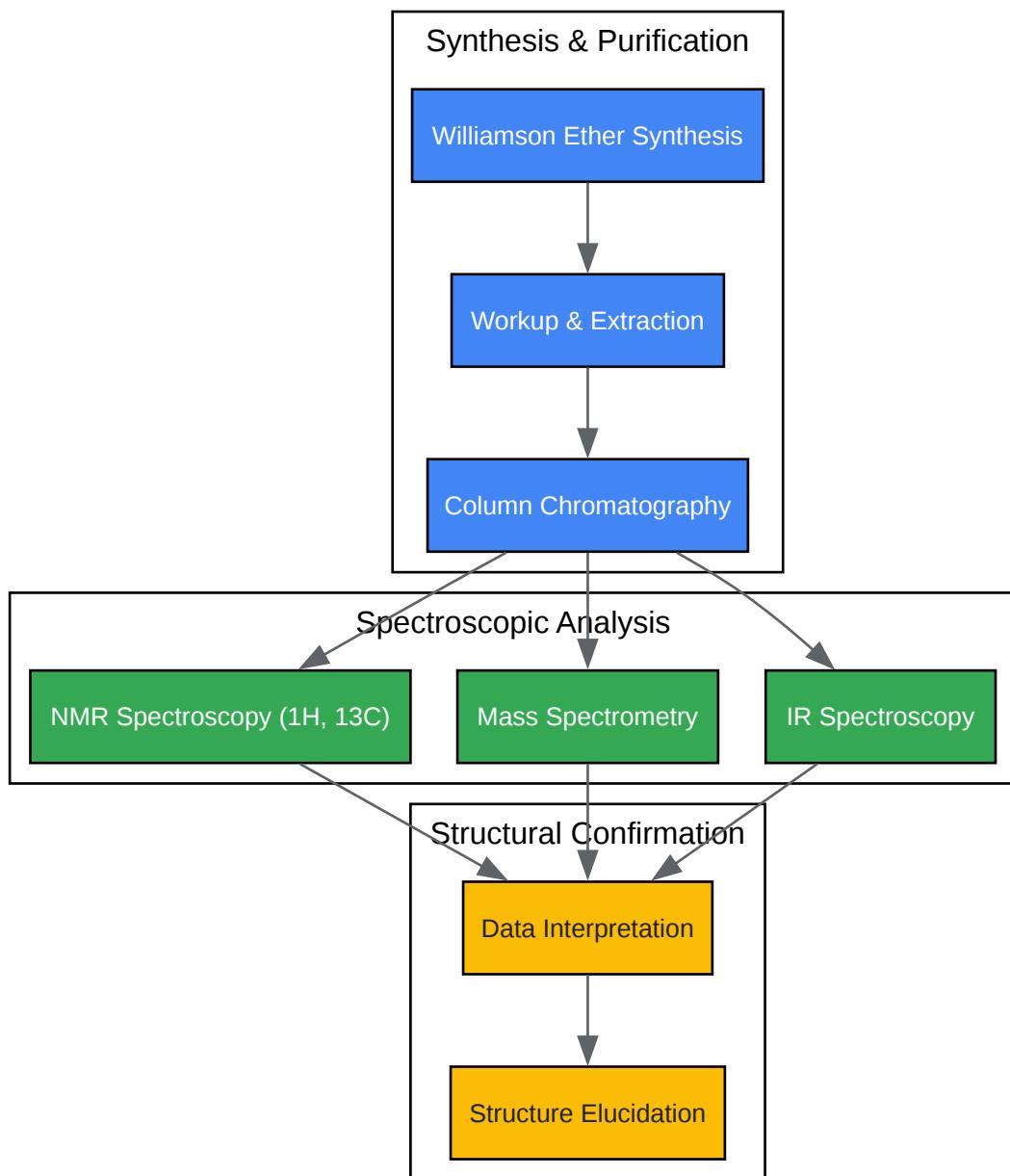
Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
- Addition of Alkyl Halide: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a newly synthesized organic compound like **1-(3-bromopropoxy)-4-chlorobenzene**.



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Caption: Workflow for Synthesis and Structural Elucidation.

This comprehensive guide provides a foundational understanding of the structural characteristics of **1-(3-bromopropoxy)-4-chlorobenzene**. The presented data and protocols are intended to facilitate further research and application of this versatile chemical compound.

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